molecular formula C16H16ClN3O2S B2416219 N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396865-60-3

N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2416219
CAS No.: 1396865-60-3
M. Wt: 349.83
InChI Key: IDPGELPUZUZFNG-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic organic compound designed for research applications, featuring a complex molecular framework that incorporates a fused tetrahydropyrimidothiazine core. This structure is part of a class of heterocyclic compounds containing both nitrogen and sulfur atoms, which are recognized in medicinal chemistry for their diverse biological activities . The specific presence of the 2-chlorobenzyl group and the pyrimidothiazine scaffold suggests potential for investigating interactions with various biological targets, as similar structural motifs are found in compounds studied for their pharmacological properties . This product is provided as a high-purity material to support early-stage research and drug discovery efforts. It is intended for in vitro applications only and is strictly labeled "For Research Use Only." Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-10-6-19-16-20(15(10)22)8-12(9-23-16)14(21)18-7-11-4-2-3-5-13(11)17/h2-6,12H,7-9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPGELPUZUZFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes a thiazine ring and a pyrimidine moiety. Its chemical formula is represented as follows:

  • Molecular Formula : C₁₄H₁₃ClN₄O₂S
  • Molecular Weight : 336.8 g/mol

The presence of the chlorobenzyl group is significant as it may influence the compound's lipophilicity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various human tumor cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The compound exhibited cytotoxic effects with IC₅₀ values ranging from 10 to 25 µM across different cell lines, indicating a promising therapeutic window for further investigation .

The proposed mechanism of action involves the inhibition of key signaling pathways related to cell proliferation and survival. Specifically, the compound appears to interfere with the PI3K/Akt pathway, which is crucial for tumor growth and metastasis. Additionally, it may induce apoptosis through the activation of caspase cascades .

Antimicrobial Activity

Apart from its anticancer properties, preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) was found to be between 50 and 100 µg/mL for these pathogens .

Toxicity Profile

While the compound shows promising biological activity, its toxicity profile remains an essential consideration. In vivo studies are required to assess the safety and tolerability in animal models. Current data suggest moderate toxicity at higher doses, necessitating careful dose optimization in future studies .

Case Study 1: Anticancer Efficacy in Mouse Models

In a recent study involving xenograft models of breast cancer, treatment with this compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment .

Case Study 2: Synergistic Effects with Conventional Chemotherapy

Another investigation explored the compound's potential synergistic effects when combined with doxorubicin. Results indicated enhanced cytotoxicity in vitro and improved survival rates in animal models when both agents were administered together .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions starting from simpler precursors. Key methods include:

  • Alkylation : Using 2-chlorobenzyl chloride to introduce the chlorobenzyl group.
  • Cyclization : Formation of the pyrimidine and thiazine rings through cyclization reactions involving appropriate reagents and conditions.
  • Amidation : The final step often involves amidation to introduce the carboxamide functionality.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of thiazine and pyrimidine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Studies show that compounds with similar structures possess activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

The compound is also being investigated for its anticancer activity. Several studies have highlighted the efficacy of thiazine derivatives in inhibiting cancer cell proliferation. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism of action often involves the disruption of cellular signaling pathways essential for cancer cell survival.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. Research indicates that similar thiazine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential therapeutic roles in treating conditions characterized by inflammation.

Case Studies

  • Antimicrobial Study : A study conducted on a series of thiazole derivatives showed that compounds similar to N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anticancer Evaluation : In a recent evaluation against various cancer cell lines (NCI 60), the compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cell growth in breast cancer and lung cancer models .
  • Anti-inflammatory Research : Molecular docking studies have suggested that this compound can act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : Multi-step synthesis involving condensation, cyclization, and functionalization is typical for such fused heterocycles. For example, similar thiazolo-pyrimidine derivatives are synthesized via refluxing precursors (e.g., thiouracil derivatives) with aldehydes and catalysts like sodium acetate in acetic acid/acetic anhydride mixtures . Yield optimization requires careful control of stoichiometry, temperature (reflux conditions), and purification via recrystallization or chromatography. Catalyst screening (e.g., Lewis acids) and solvent selection (polar aprotic vs. protic) are critical for improving efficiency .

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and functional groups (e.g., amide, chlorobenzyl).
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous conformation analysis, as demonstrated in thiazolo-pyrimidine derivatives where puckering angles and dihedral deviations were quantified .
  • Chromatography : HPLC or TLC to assess purity (>95% ideal for pharmacological studies) .

Q. What are the key physicochemical properties (e.g., solubility, stability) influencing experimental design?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 1–12) to determine compatibility with biological assays. Derivatives with similar carboxamide groups show limited aqueous solubility, necessitating co-solvents like PEG-400 .
  • Stability : Perform accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and pH (1–12) to identify decomposition pathways (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases, enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., ATP-binding pockets in kinases). Focus on key moieties: the chlorobenzyl group for hydrophobic interactions and the carboxamide for hydrogen bonding .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water). Parameters like RMSD and binding free energy (MM-PBSA) validate target engagement .
  • Example : Analogous triazolopyrimidines showed nanomolar affinity to kinase targets via similar workflows .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC50_{50} values across assays)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.
  • Orthogonal Assays : Confirm activity via complementary methods (e.g., enzymatic vs. cell-based assays). For instance, discrepancies in antimicrobial activity of thiadiazole derivatives were resolved using both broth microdilution and agar diffusion .
  • Metabolite Screening : Use LC-MS to rule out prodrug activation or off-target effects .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :

  • Core Modifications : Compare activity of analogues with varied substituents (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl or methyl groups).
  • Functional Group Scanning : Synthesize derivatives with modified carboxamides (e.g., ester or nitrile replacements) to probe hydrogen-bonding requirements.
  • Data Table :
DerivativeR-GroupIC50_{50} (nM)
Parent2-chlorobenzyl50
Analog 14-fluorobenzyl120
Analog 2Methyl>1000
Hypothesis: Bulky, electron-withdrawing groups enhance target binding .

Critical Data Contradictions and Solutions

Q. Conflicting reports on metabolic stability: How to address variability in microsomal half-life?

  • Resolution :

  • Species-Specific Metabolism : Test in human vs. rodent liver microsomes to identify interspecies differences.
  • CYP Inhibition Assays : Use fluorogenic substrates to pinpoint enzymes (e.g., CYP3A4) responsible for degradation.
  • Stabilizing Strategies : Introduce deuterium at labile positions or formulate with cyclodextrins .

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